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molecular formula C21H28O2 B8611420 4-(2,6,10-Trimethylundeca-1,5,9-trien-1-yl)benzoic acid CAS No. 90394-57-3

4-(2,6,10-Trimethylundeca-1,5,9-trien-1-yl)benzoic acid

Cat. No. B8611420
M. Wt: 312.4 g/mol
InChI Key: FHLXXOPRLYRPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04482734

Procedure details

20 g of potassium hydroxide was dissolved in 200 ml of isopropanol. 50 g of ethyl p-(2,6,10-trimethyl-1,5,9-undecatrienyl)benzoate was added to the solution under heating, reflux and stirring. After 10 min, the solution was poured into ice/water and extracted with 200 ml of n-hexane. The aqueous layer was made acidic with dilute hydrochloric acid, extracted with ethyl ether, washed with water and dried over magnesium sulfate. The product was concentrated to obtain 42 g of crude crystals. The crude crystals were recrystallized from 150 ml of n-hexane to obtain 32 g of intended p-(2,6,10-trimethyl-1,5,9-undecatrienyl)benzoic acid as white crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl p-(2,6,10-trimethyl-1,5,9-undecatrienyl)benzoate
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:27])[CH2:21][CH2:22][CH:23]=[C:24]([CH3:26])[CH3:25])=[CH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=1>C(O)(C)C>[CH3:3][C:4]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:27])[CH2:21][CH2:22][CH:23]=[C:24]([CH3:26])[CH3:25])=[CH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
ethyl p-(2,6,10-trimethyl-1,5,9-undecatrienyl)benzoate
Quantity
50 g
Type
reactant
Smiles
CC(=CC1=CC=C(C(=O)OCC)C=C1)CCC=C(CCC=C(C)C)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of n-hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain 42 g of crude crystals
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized from 150 ml of n-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(=CC1=CC=C(C(=O)O)C=C1)CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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